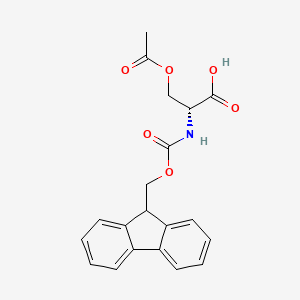

Fmoc-D-Ser(AC)-OH

Overview

Description

“Fmoc-D-Ser(AC)-OH” is a derivative of the amino acid serine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common amine protecting group used in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building block association .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis

The molecular structure of “Fmoc-D-Ser(AC)-OH” includes the Fmoc group, which is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

In the Fmoc/tBu solid-phase synthesis, hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-Ser(AC)-OH” are largely determined by the Fmoc group. The Fmoc group imparts hydrophobicity and aromaticity to the molecule, which can promote building block association .Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ser(AC)-OH is widely used in the Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Green Chemistry

The Fmoc/tBu solid-phase synthesis method, which uses Fmoc-D-Ser(AC)-OH, has been the focus of greening efforts . The goal is to replace hazardous solvents currently used in the chemical reactions and washings with greener alternatives .

Drug Development

Peptides synthesized using Fmoc-D-Ser(AC)-OH are gaining considerable attention as potential drugs . They have several biological activities, making them important in the environment in which they operate .

Biological Tests

Synthetic peptides, including those made with Fmoc-D-Ser(AC)-OH, are used in various biological tests . These tests can help researchers understand how these peptides interact with other molecules .

NMR Structural Research

Fmoc-D-Ser(AC)-OH is used in the synthesis of peptides for NMR structural research . This research can provide valuable insights into the structure and function of these peptides .

Development of Epitope-Specific Antibodies

Peptides synthesized with Fmoc-D-Ser(AC)-OH can be used in the development of epitope-specific antibodies . These antibodies can be used in various diagnostic and therapeutic applications .

Mechanism of Action

Target of Action

Fmoc-D-Ser(AC)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-serine(AC)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

The compound interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis . The Fmoc group is then removed using an organic base, typically 4-methylpiperidine . This allows the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The use of Fmoc-D-Ser(AC)-OH in peptide synthesis affects the biochemical pathways related to the function of the synthesized peptides. The specific pathways affected would depend on the nature of the peptide being synthesized . For instance, peptides synthesized using this compound have been used in studies related to cell signaling, development of epitope-specific antibodies, and disease biomarkers .

Result of Action

The result of Fmoc-D-Ser(AC)-OH’s action is the successful synthesis of peptides with the desired amino acid sequences . These peptides can then exert their biological effects based on their specific structures and functions .

Action Environment

The action of Fmoc-D-Ser(AC)-OH is influenced by various environmental factors in the laboratory setting. These include the choice of solvent, temperature, and pH, which can all affect the efficiency of the peptide synthesis process . For instance, the use of greener solvents has been proposed to reduce the environmental impact of peptide synthesis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGIKRPBGCJRDB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670056 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ser(AC)-OH | |

CAS RN |

608512-87-4 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1440051.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)

![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)

![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)